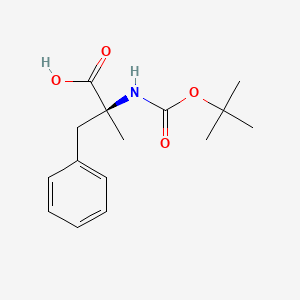

Boc-alpha-methyl-L-phenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-alpha-methyl-L-phenylalanine, also known as ®-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid, is a derivative of phenylalanine. This compound is primarily used as a protecting group in organic synthesis, especially in peptide synthesis. The Boc (tert-butoxycarbonyl) group helps in controlling the specific region of the reaction by protecting the amino and carboxyl groups to prevent unnecessary side reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-alpha-methyl-L-phenylalanine typically involves the protection of the amino group of alpha-methyl-L-phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions: Boc-alpha-methyl-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can occur with electrophiles like acyl chlorides (RCOCl) or alkyl halides (RCH2X).

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: LiAlH4, NaBH4, H2/Ni

Substitution: RCOCl, RCHO, CH3I

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Boc-alpha-methyl-L-phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of this compound allows for the synthesis of peptides with enhanced stability and bioactivity. The methyl substitution at the alpha position contributes to the steric hindrance that can influence the folding and conformation of peptides, making them more resistant to enzymatic degradation .

Case Study: Synthesis of Therapeutic Peptides

In a study focused on synthesizing therapeutic peptides targeting specific biological pathways, this compound was utilized to create peptides with improved pharmacokinetic properties. The resultant peptides demonstrated enhanced efficacy in vitro, showcasing the compound's utility in drug design .

Drug Development

Enhancing Pharmacokinetic Properties

The compound is instrumental in developing novel pharmaceuticals, particularly those targeting cancer and neurological disorders. Its ability to modify the pharmacokinetic profile of drug candidates makes it valuable for medicinal chemistry .

Case Study: LAT1 Selectivity in Drug Delivery

Research has highlighted this compound's role in enhancing the selectivity of drug delivery via the L-type amino acid transporter (LAT1). This transport mechanism is crucial for delivering amino acid-containing prodrugs into cells, particularly in tumor environments where LAT1 is upregulated. Studies showed that compounds modified with this compound exhibited increased tumor-specific accumulation, suggesting potential applications in targeted cancer therapies .

Biotechnology Applications

Production of Modified Proteins

In biotechnological research, this compound is used to produce modified proteins and enzymes. These modifications can lead to advancements in therapeutic proteins by enhancing their efficacy and stability .

Case Study: Enzyme Inhibitors Development

A notable application involved using this compound in synthesizing enzyme inhibitors that target specific pathways involved in cancer progression. The modified enzymes showed improved interactions with their substrates, leading to enhanced inhibition rates compared to unmodified counterparts .

Research on Protein Folding

Understanding Structural Properties

this compound aids researchers in studying protein folding and stability. Its incorporation into peptide sequences allows scientists to investigate how structural changes affect protein interactions and functionality .

Case Study: Structural Analysis of Peptide Conformations

In a study examining the conformational dynamics of peptides, researchers utilized this compound to assess how different modifications influenced folding patterns. Results indicated that specific substitutions could stabilize certain conformations, providing insights into protein design .

Analytical Chemistry

Applications in Chromatography

this compound is employed in analytical chemistry for separating and identifying complex mixtures through various chromatographic techniques. Its unique properties facilitate the resolution of challenging samples, making it a valuable tool for chemists .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Peptide Synthesis | Building block for solid-phase synthesis; enhances stability and bioactivity |

| Drug Development | Modifies pharmacokinetic properties; enhances LAT1-mediated drug delivery |

| Biotechnology Applications | Produces modified proteins; develops enzyme inhibitors for cancer therapy |

| Research on Protein Folding | Studies structural dynamics; aids understanding of protein interactions |

| Analytical Chemistry | Used in chromatography for complex mixture analysis |

作用机制

The mechanism of action of Boc-alpha-methyl-L-phenylalanine involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

相似化合物的比较

Boc-L-phenylalanine: Similar in structure but without the alpha-methyl group.

Boc-D-phenylalanine: The D-enantiomer of Boc-L-phenylalanine.

Boc-alpha-methyl-D-phenylalanine: The D-enantiomer of Boc-alpha-methyl-L-phenylalanine

Uniqueness: this compound is unique due to the presence of the alpha-methyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of complex peptides and proteins .

生物活性

Boc-alpha-methyl-L-phenylalanine (Boc-α-Me-Phe) is a derivative of the amino acid phenylalanine, notable for its structural modifications that enhance its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique properties and potential therapeutic applications.

Molecular Characteristics:

- Molecular Formula: C₁₅H₂₁NO₄

- Molecular Weight: 279.34 g/mol

- Melting Point: Approximately 244-246 °C

- Solubility: Soluble in water and organic solvents.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 279.34 g/mol |

| Melting Point | 244-246 °C |

| Density | 1.2 g/cm³ |

| Water Solubility | Soluble |

| Flash Point | 143 °C |

Biological Activity

Boc-α-Me-Phe exhibits significant biological activities, particularly in the context of drug delivery and cancer therapy. Its structural similarity to phenylalanine allows it to interact with specific transport systems in cells, enhancing its efficacy.

-

LAT1 Transporter Interaction:

Boc-α-Me-Phe is recognized as a selective substrate for the L-type amino acid transporter 1 (LAT1), which is crucial in the uptake of amino acids in cancer cells. Research indicates that Boc-α-Me-Phe shows competitive inhibition against other substrates like leucine and alanine, demonstrating its potential for targeted drug delivery in tumor cells . -

Anticancer Properties:

Studies have shown that Boc-α-Me-Phe can facilitate the accumulation of therapeutic agents in cancer cells by exploiting LAT1's transport mechanism. This property has been leveraged to enhance the delivery of radiolabeled compounds, improving the specificity and effectiveness of cancer treatments . -

Neuroprotective Effects:

In models of neurodegenerative diseases, Boc-α-Me-Phe has been associated with protective effects on neuronal cells. Its ability to modulate neurotransmitter levels suggests potential applications in treating conditions like Alzheimer’s disease .

Case Study 1: LAT1 Selectivity and Drug Delivery

A study evaluated the selectivity of various phenylalanine analogs, including Boc-α-Me-Phe, for LAT1 transport. Results indicated that Boc-α-Me-Phe had comparable transport efficiency to phenylalanine but with enhanced selectivity, making it a candidate for developing targeted therapies for tumors expressing high levels of LAT1 .

Case Study 2: Synthesis of Novel Peptides

Research involving the synthesis of peptides incorporating Boc-α-Me-Phe demonstrated improved cell penetration and biological activity compared to traditional peptides. The incorporation of this amino acid into peptide structures resulted in enhanced stability and efficacy against amyloid fibril formation associated with Alzheimer’s disease .

Research Findings

Recent studies have further elucidated the biological significance of Boc-α-Me-Phe:

- Inhibition Studies: In vitro assays revealed that Boc-α-Me-Phe effectively inhibited LAT2-mediated transport while promoting LAT1 activity, indicating potential for selective targeting in therapeutic applications .

- Toxicity and Safety: Toxicological assessments have shown that Boc-α-Me-Phe exhibits a favorable safety profile, with low cytotoxicity in human cell lines, making it a promising candidate for further development in clinical settings .

属性

IUPAC Name |

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXPKABRZLISKX-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。